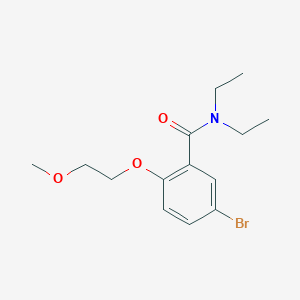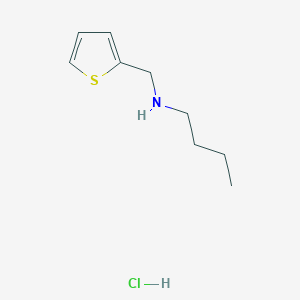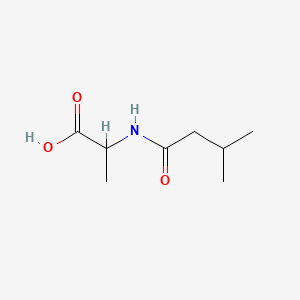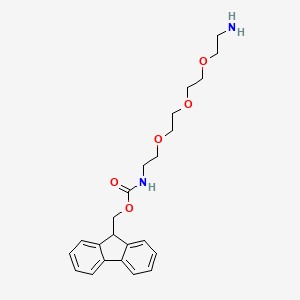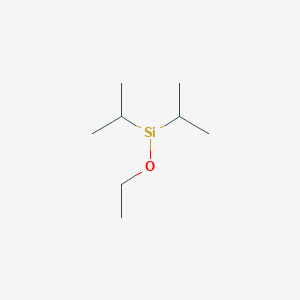
1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate
Übersicht
Beschreibung
“1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate” is a chemical compound with the molecular formula C18H29NO6 . It has a molecular weight of 355.43 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 18 carbon atoms, 29 hydrogen atoms, 1 nitrogen atom, and 6 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthesis and Organic Chemistry
1-tert-Butyl 10-(2,5-dioxopyrrolidin-1-yl) decanedioate is involved in various synthetic and organic chemistry applications. For instance, it participates in reactions to produce N-tert-butyl-2,2-dimethylbutyramide derivatives and 1-tert-butyl-4,4-dimethyl-2,5-dioxopyrrolidine-3-carboxamides, demonstrating its utility in synthesizing complex organic compounds. These reactions are important for the development of new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Yavari, Habibi, Hosseini-Tabatabaei, & Bijanzadeh, 2003).
Polymer and Materials Science
The compound has implications in polymer and materials science, as shown by studies on conducting polymers. For example, the synthesis of decanedioic acid bis-(4-pyrrol-1-yl-phenyl) ester, a related compound, highlights its role in creating conducting polymers through electrochemical methods. These polymers have applications in electronics, coatings, and as advanced materials with unique electrical properties (Çırpan, Guner, & Toppare, 2004).
Renewable Energy and Environmental Applications
Research on renewable gasoline, solvents, and fuel additives showcases the environmental and energy-related applications of derivatives of this compound. Specifically, the synthesis and application of related dioxolanes as sustainable fuel additives demonstrate the compound's potential in improving fuel efficiency and reducing environmental impact, offering alternatives to traditional fossil fuels (Harvey, Merriman, & Quintana, 2016).
Advanced Synthetic Methods
The development of efficient synthetic methods for compounds like 1-octacosanol, involving key steps that utilize derivatives of this compound, underscores its importance in synthetic chemistry. These methods enable the production of high-value chemicals from readily available materials, contributing to advancements in chemical synthesis and industrial chemistry (Vijayalakshmi Kunkuma et al., 2013).
Wirkmechanismus
Target of Action
Tert-butyl esters are generally used in synthetic organic chemistry as protecting groups for carboxylic acids . They are stable to a variety of conditions and can be removed selectively under certain conditions .
Mode of Action
The compound likely interacts with its targets through the tert-butoxycarbonyl (Boc) group. This group is introduced into a variety of organic compounds using specific methods . The Boc group is stable to nucleophilic reagents, hydrogenolysis, and base hydrolysis .
Biochemical Pathways
For instance, the removal of the Boc group can be achieved using mild conditions, such as the use of oxalyl chloride in methanol .
Result of Action
The introduction of the Boc group into organic compounds can protect reactive sites during chemical reactions . The removal of the Boc group can then allow these sites to participate in subsequent reactions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the removal of the Boc group can be achieved under mild conditions , suggesting that the compound’s action can be influenced by factors such as temperature and the presence of specific reagents.
Eigenschaften
IUPAC Name |
1-O-tert-butyl 10-O-(2,5-dioxopyrrolidin-1-yl) decanedioate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H29NO6/c1-18(2,3)24-16(22)10-8-6-4-5-7-9-11-17(23)25-19-14(20)12-13-15(19)21/h4-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEERYYHKUOCIQX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H29NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201171945 | |
| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
905735-81-1 | |
| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=905735-81-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(1,1-Dimethylethyl) 10-(2,5-dioxo-1-pyrrolidinyl) decanedioate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201171945 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{4-[(Tert-butoxy)carbonyl]piperazin-1-yl}-3-nitrobenzoic acid](/img/structure/B3165919.png)
![6-{4-[(tert-Butoxy)carbonyl]-3-phenylpiperazin-1-yl}pyridine-3-carboxylic acid](/img/structure/B3165931.png)
![2-[4-(2-Carboxy-6-nitrophenyl)piperazin-1-yl]-3-nitrobenzoic acid](/img/structure/B3165945.png)
![[5-Bromo-2-(2-methoxy-ethoxy)-phenyl]-pyrrolidin-1-yl-methanone](/img/structure/B3165955.png)
